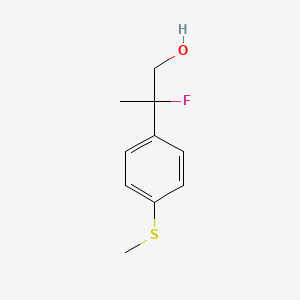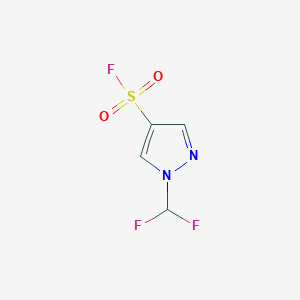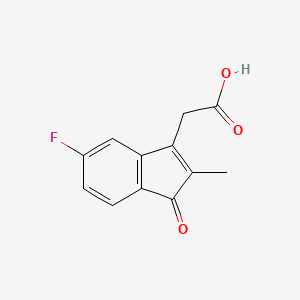
(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid is an organic compound with the molecular formula C12H11FO2. It is a white solid with a distinctive odor and is stable under normal conditions but can degrade under light exposure. This compound is soluble in organic solvents like ether and acetone but is insoluble in water .
Preparation Methods
The preparation of 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid typically involves chemical synthesis. One common method involves the reaction of 2,3-dimethylpyridine with sodium oxide and 5-fluoro-2-methyl-1H-inden-3-ylacetaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indene ring.
Scientific Research Applications
2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indene ring structure allows it to bind with high affinity to various receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to the modulation of cellular processes, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid include:
- 5-Fluoro-2-methylindene-3-acetic acid
- 2-Methyl-5-fluoro-1H-indene-3-acetic acid
- 2-(5-Fluoro-2-methyl-3-indenyl)acetic Acid
- 3-(Carboxymethyl)-5-fluoro-2-methyl-1H-indene
These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
CAS No. |
52251-76-0 |
|---|---|
Molecular Formula |
C12H9FO3 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-3-oxoinden-1-yl)acetic acid |
InChI |
InChI=1S/C12H9FO3/c1-6-9(5-11(14)15)10-4-7(13)2-3-8(10)12(6)16/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
XCGCLQITVSAOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1=O)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


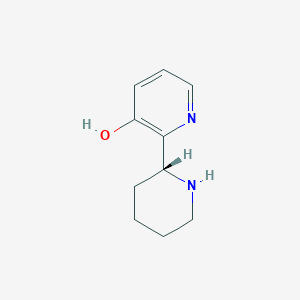
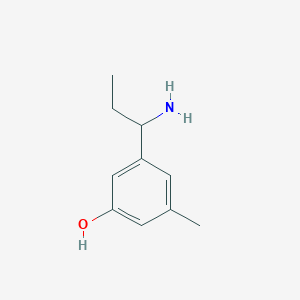

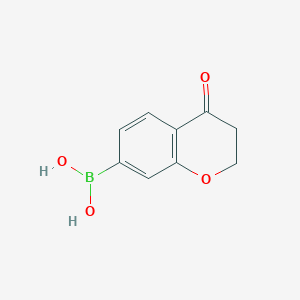

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
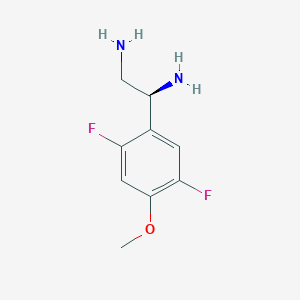


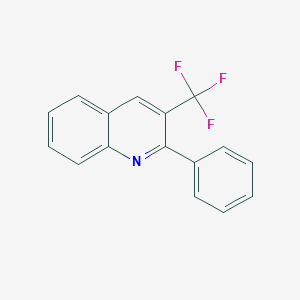
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
